![molecular formula C22H24N4O3S B2605203 (4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1286696-47-6](/img/structure/B2605203.png)
(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
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Description
(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
BenchChem offers high-quality (4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Research
This compound may serve as an inhibitor for enzymes like mammalian 15-lipoxygenases (ALOX15), which are involved in lipid peroxidation and exhibit variable functionality in cancer and inflammation models . The inhibition of ALOX15 can be crucial for developing new therapeutic agents targeting various diseases.
Cancer Therapy Development
Due to its potential role in modulating enzyme activity related to cancer, this compound could be pivotal in the synthesis of new drugs for cancer treatment. It might help in designing substrate-selective inhibitors that can selectively target cancerous cells without affecting healthy cells .
Anti-Inflammatory Agents
The compound’s interaction with lipid peroxidizing enzymes suggests it could be used to develop anti-inflammatory agents. By inhibiting the production of pro-inflammatory metabolites, it could provide a new approach to treating chronic inflammatory diseases .
Material Science
Secondary amines, which are structurally related to this compound, are important in material science for the synthesis of dyes and other functional materials. This compound could be a precursor for developing new materials with specific optical or electronic properties .
Molecular Docking Studies
The compound can be used in molecular docking studies to understand the interaction between drugs and their targets. This is essential for the rational design of drugs with improved efficacy and reduced side effects .
Enzyme Mechanism Studies
Understanding the mechanism of enzyme inhibition by this compound can provide insights into the allosteric regulation of enzymes. This knowledge is fundamental for the field of biochemistry and can lead to the discovery of new regulatory pathways in biological systems .
properties
IUPAC Name |
[4-amino-3-(4-methoxyphenyl)-1,2-thiazol-5-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-28-17-7-3-15(4-8-17)20-19(23)21(30-24-20)22(27)26-13-11-25(12-14-26)16-5-9-18(29-2)10-6-16/h3-10H,11-14,23H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFISWTXYHHJJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone |
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